

The Discovery and Development of BPAM344: A Technical Guide

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Compound of Interest

Compound Name: BPAM344

Cat. No.: B6590808

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Abstract

BPAM344 is a potent, small-molecule positive allosteric modulator (PAM) of kainate receptors (KARs), a subtype of ionotropic glutamate receptors crucial for excitatory neurotransmission in the central nervous system. This document provides a comprehensive technical overview of the discovery, mechanism of action, and pharmacological profile of **BPAM344**. It is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of KAR modulation. While extensive in vitro and structural data are available, information regarding the specific discovery process, pharmacokinetic properties, and in vivo efficacy of **BPAM344** is not yet publicly documented.

Introduction

Kainate receptors (KARs) are ligand-gated ion channels that play a critical role in regulating synaptic transmission and neuronal excitability.[1][2] Composed of various combinations of subunits (GluK1-5), KARs are implicated in a range of neurological and psychiatric disorders, including epilepsy, pain, and mood disorders.[1] The development of selective modulators for KARs has been a long-standing challenge in neuropharmacology. **BPAM344**, chemically known as 4-cyclopropyl-7-fluoro-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide, has emerged as a valuable research tool for probing KAR function.[2] It acts as a positive allosteric modulator, enhancing the receptor's response to the endogenous agonist glutamate.[2]

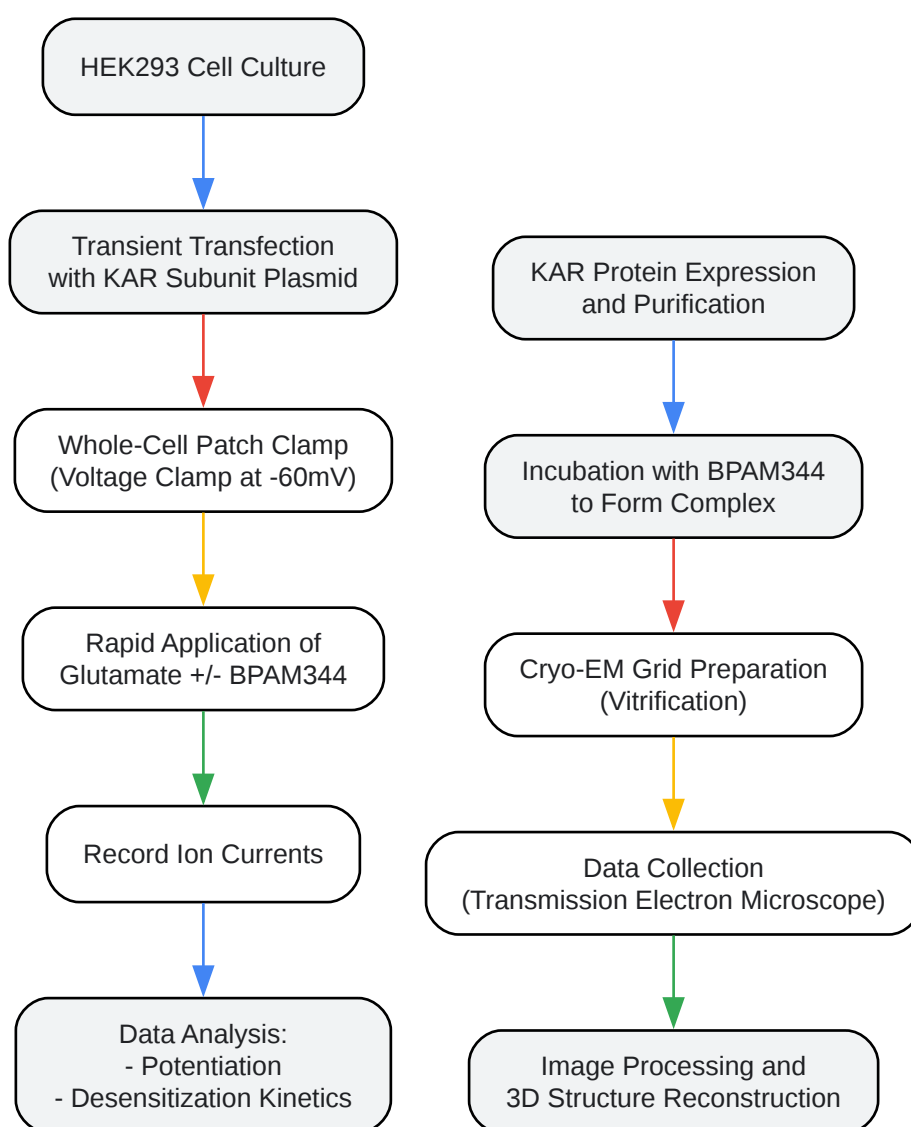
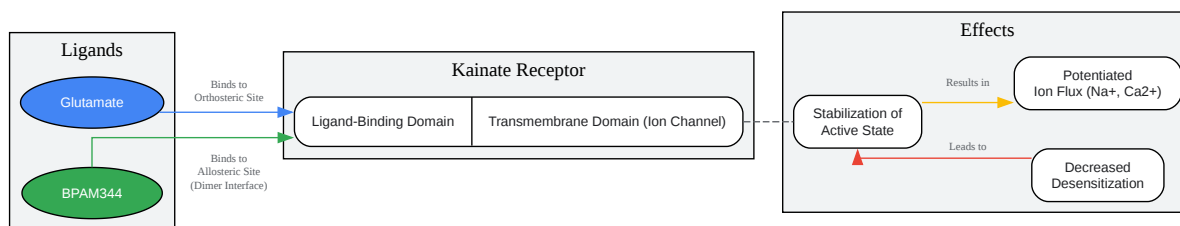
Discovery and Medicinal Chemistry

The specific discovery process of **BPAM344** has not been detailed in the available literature. However, it belongs to the benzothiadiazine dioxide class of compounds, which are known to modulate ion channels. Structure-activity relationship (SAR) studies on related compounds have indicated that electron-withdrawing substituents at the 7-position of the benzothiadiazine ring system enhance the modulatory activity at KARs.

Mechanism of Action

BPAM344 exerts its effects by binding to an allosteric site on the KAR, distinct from the glutamate binding site. Cryo-electron microscopy (cryo-EM) and X-ray crystallography studies have revealed that **BPAM344** binds at the dimer interface of the ligand-binding domain (LBD) of the receptor. This binding stabilizes the active conformation of the receptor, leading to a potentiation of glutamate-evoked currents. A key aspect of its mechanism is the marked decrease in the rate of receptor desensitization, which is the process by which the receptor becomes unresponsive to a sustained presence of the agonist. By preventing desensitization, **BPAM344** prolongs the duration of the channel opening in response to glutamate.

Signaling Pathway Diagram



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References

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